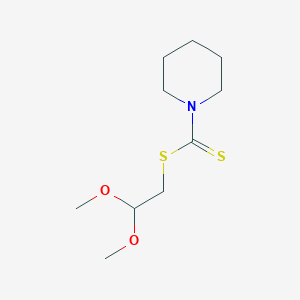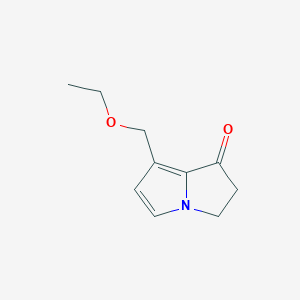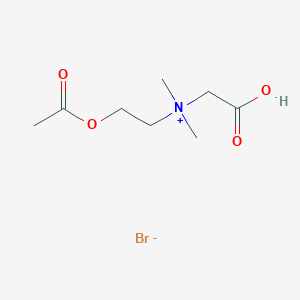
9,13,17-Trimethylpentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13,17-Trimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C38H78 . It is a derivative of pentatriacontane, characterized by the presence of three methyl groups at the 9th, 13th, and 17th positions on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,13,17-Trimethylpentatriacontane typically involves the alkylation of pentatriacontane. The process includes the introduction of methyl groups at specific positions on the carbon chain. This can be achieved through Friedel-Crafts alkylation, where an alkyl halide reacts with pentatriacontane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions are less common for alkanes, but under specific conditions, hydrogenation can occur, leading to the formation of simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction for alkanes, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
9,13,17-Trimethylpentatriacontane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 9,13,17-Trimethylpentatriacontane is primarily related to its hydrophobic properties. In biological systems, it interacts with lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Pentatriacontane: The parent compound without methyl substitutions.
13,17,23-Trimethylpentatriacontane: Another derivative with methyl groups at different positions.
Comparison: 9,13,17-Trimethylpentatriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as melting point and solubility. These differences make it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
121691-14-3 |
|---|---|
Molecular Formula |
C38H78 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
9,13,17-trimethylpentatriacontane |
InChI |
InChI=1S/C38H78/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-23-25-27-31-37(4)33-29-35-38(5)34-28-32-36(3)30-26-24-13-11-9-7-2/h36-38H,6-35H2,1-5H3 |
InChI Key |
JCJHNHFOHOZSMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


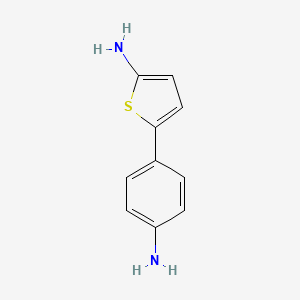
![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

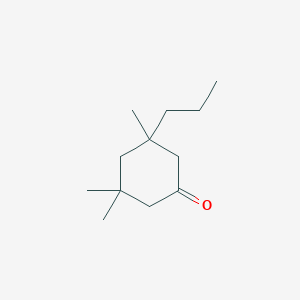
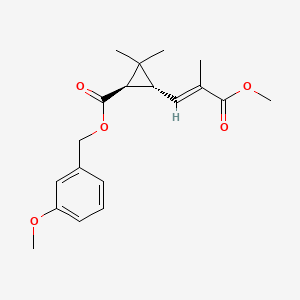
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
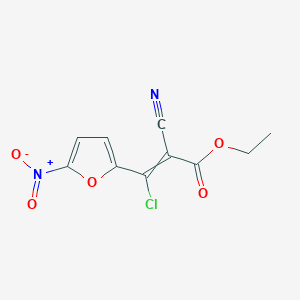
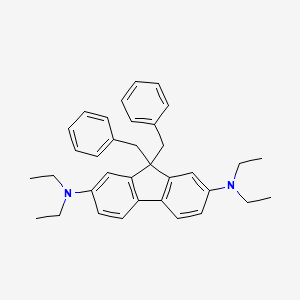
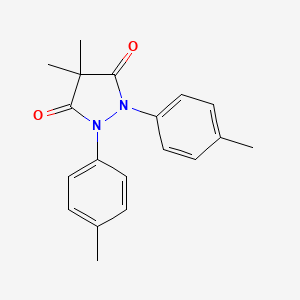
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
